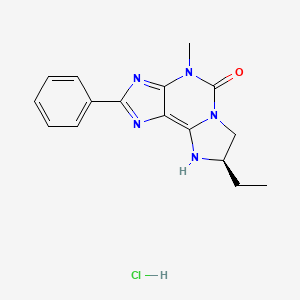
Psb 11 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- PSB 11 塩酸塩は、化学式がC₁₆H₁₈ClN₅O、分子量が331.8 Daの合成化合物です。
- ヒトのアデノシンA₃受容体(A₃-R)の競合的アンタゴニストとして作用し、この受容体に対して強力で高度に選択的な特性を示します .
- さらに、PSB 11 塩酸塩は、最も強力なアデノシンA₁-Rアンタゴニストとして報告されています .
- 注目すべきことに、抗炎症作用を示します。
準備方法
- PSB 11 塩酸塩の合成経路には、特定の反応条件が含まれます。
- 残念ながら、詳細な工業生産方法は、パブリックドメインでは広く入手できません。
化学反応の分析
- PSB 11 塩酸塩は、酸化、還元、置換などの様々な化学反応を受けます。
- これらの反応で使用される一般的な試薬や条件は、コンテキスト依存的で、特定の合成経路によって異なる場合があります。
- これらの反応から生成される主要な生成物は、明示的に文書化されていません。
科学研究アプリケーション
- PSB 11 塩酸塩は、いくつかの科学分野で応用されています:
化学: アデノシン受容体とそのシグナル伝達経路を研究するためのツールとして。
生物学: 細胞プロセスにおけるA₃-Rの役割を調査。
医学: 炎症や免疫応答に関連する潜在的な治療用途。
産業: 工業用途は限定的ですが、研究により新しい用途が発見される可能性があります。
科学的研究の応用
- PSB 11 hydrochloride finds applications in several scientific fields:
Chemistry: As a tool to study adenosine receptors and their signaling pathways.
Biology: Investigating the role of A₃-R in cellular processes.
Medicine: Potential therapeutic applications related to inflammation and immune responses.
Industry: Although industrial applications are limited, research may uncover novel uses.
作用機序
- PSB 11 塩酸塩は、ヒトのA₃-Rを拮抗することによりその効果を発揮します。
- この拮抗作用に関与する分子標的と経路は、現在も活発な研究分野です。
類似化合物の比較
- PSB 11 塩酸塩は、ヒトのA₃-Rに対する高い選択性で際立っています。
- 類似の化合物には、他のアデノシン受容体アンタゴニストが含まれますが、PSB 11の効力と特異性はそれを際立たせています。
類似化合物との比較
- PSB 11 hydrochloride stands out due to its high selectivity for the human A₃-R.
- Similar compounds include other adenosine receptor antagonists, but PSB 11’s potency and specificity set it apart.
生物活性
PSB 11 hydrochloride is a synthetic compound recognized for its biological activity as a potent and selective antagonist of the human adenosine A3 receptor. Its molecular formula is C16H18ClN5O with a molecular weight of 331.8 Da. This compound has garnered attention in pharmacological research due to its high affinity and selectivity for the A3 receptor, which plays a crucial role in various physiological processes.
Affinity and Selectivity
This compound exhibits a strong binding affinity for the human A3 receptor, characterized by an inhibition constant (Ki) of approximately 2.3 nM . This indicates a very tight interaction between the compound and the receptor, making it one of the most potent antagonists available for this target. In contrast, it shows significantly lower affinity for the rat A3 receptor (Ki > 10,000 nM), highlighting its species selectivity .
| Receptor Type | Ki Value (nM) |
|---|---|
| Human A3 | 2.3 |
| Rat A3 | >10,000 |
| Human A1 | 4,100 |
| Human A2A | 3,300 |
| Rat A1 | >10,000 |
| Rat A2A | >10,000 |
| Mouse A2B | >10,000 |
As an antagonist, this compound not only blocks the action of adenosine at the A3 receptor but also functions as an inverse agonist . This means that it can actively reduce the basal activity of the receptor even in the absence of adenosine, potentially leading to varied physiological effects . The inverse agonist property may have implications for conditions where modulation of receptor activity is beneficial.
Physiological Implications
The human adenosine A3 receptor is involved in numerous physiological processes, including:
- Cardiovascular regulation : Modulating heart rate and myocardial oxygen consumption.
- Neuroprotection : Influencing neuroinflammatory responses and neuronal survival.
- Immune response : Affecting cytokine release and immune cell activity.
Given these roles, this compound could be significant in therapeutic contexts related to cardiovascular diseases, neurodegenerative disorders, and immune modulation.
Study on Binding Characteristics
In a study conducted by Müller et al., this compound was evaluated using radioligand binding assays to determine its binding characteristics to human A3 receptors. The results confirmed its high specificity and low off-target effects compared to other adenosine receptors .
Potential Therapeutic Applications
Research has suggested that compounds like this compound may have therapeutic potential in treating conditions such as:
- Asthma : By modulating airway inflammation through adenosine signaling pathways.
- Cancer : Targeting tumor microenvironments where adenosine levels are elevated.
- Neurological disorders : Offering neuroprotective effects by antagonizing excessive adenosine signaling.
特性
CAS番号 |
444717-56-0 |
|---|---|
分子式 |
C16H18ClN5O |
分子量 |
331.80 g/mol |
IUPAC名 |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |
InChIキー |
GXTWRDNRTCRTTO-RFVHGSKJSA-N |
SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
異性体SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
正規SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
同義語 |
8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















